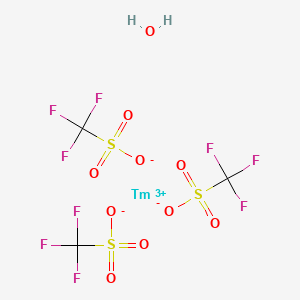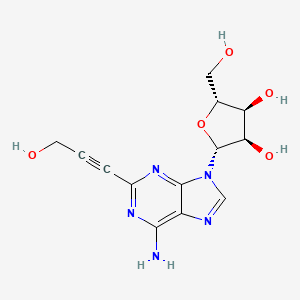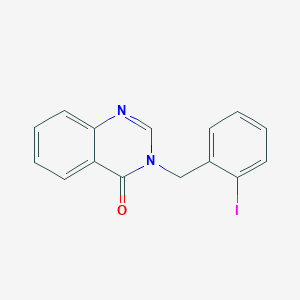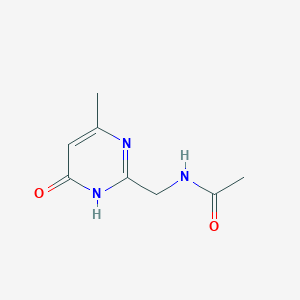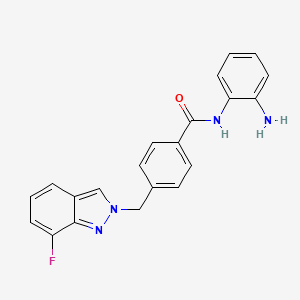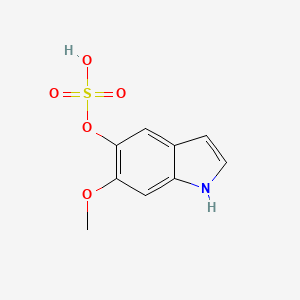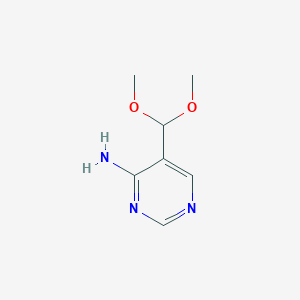
5-(Dimethoxymethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another method includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential neuroprotective, antioxidant, and anti-inflammatory properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Dimethoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These analogs are also heterocyclic compounds with potential medicinal applications.
Uniqueness
5-(Dimethoxymethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
51290-89-2 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-9-4-10-6(5)8/h3-4,7H,1-2H3,(H2,8,9,10) |
Clé InChI |
PARURSQSRZANMS-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CN=CN=C1N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)

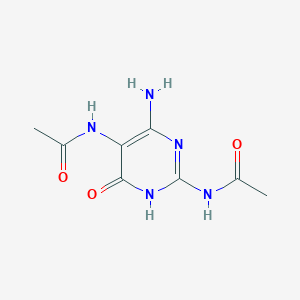
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)

